molecular formula C14H20O6 B13681325 Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate

Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate

Cat. No.: B13681325
M. Wt: 284.30 g/mol
InChI Key: QFHKRQOFOPHIRW-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate is an organic compound with the molecular formula C14H20O6. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. The trimethoxyphenyl group is a six-membered electron-rich ring that is critical in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate is unique due to its specific trimethoxyphenyl group, which imparts a range of biological activities. This compound’s ability to interact with multiple molecular targets makes it a valuable candidate for further research and development .

Properties

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate

InChI

InChI=1S/C14H20O6/c1-5-20-13(16)8-10(15)14-11(18-3)6-9(17-2)7-12(14)19-4/h6-7,10,15H,5,8H2,1-4H3

InChI Key

QFHKRQOFOPHIRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1OC)OC)OC)O

Origin of Product

United States

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